molecular formula C15H17FN4O3 B15143409 Enoxacin-d8

Enoxacin-d8

Cat. No.: B15143409
M. Wt: 328.37 g/mol
InChI Key: IDYZIJYBMGIQMJ-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enoxacin-d8 involves the incorporation of deuterium atoms into the enoxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated piperazine, which is reacted with a fluoroquinolone precursor to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is critical in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Enoxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Enoxacin-d8 is a deuterium-labeled variant of enoxacin, a fluoroquinolone antibiotic, and it sees use in various scientific research applications . The presence of deuterium alters the compound's metabolic and pharmacokinetic properties, making it a valuable tool for studying drug metabolism and interactions, as well as its stability and reactivity under various conditions.

Scientific Research Applications

This compound is employed across various scientific disciplines:

  • Chemistry It is used as a tracer in studies involving reaction mechanisms and metabolic pathways.
  • Biology this compound sees employment in studies of enzyme kinetics and protein-ligand interactions.
  • Medicine The compound is utilized in pharmacokinetic studies to understand drug metabolism and distribution. A phase Ib/IIa study explored enoxacin's safety and tolerability in amyotrophic lateral sclerosis (ALS) patients, revealing a global increase in plasma and cerebrospinal fluid (CSF) microRNA (miRNA) levels, suggesting target engagement in patients .
  • Industry It is applied in the development of new pharmaceuticals and in quality control processes.

Enoxacin and its Derivatives as Anticancer Agents

Enoxacin, a fluoroquinolone antibiotic, has demonstrated anticancer activity . Research indicates that enoxacin and its derivatives can impact cancer cells through multiple mechanisms .

  • Enoxacin derivatives have exhibited magnified cytotoxic effects, emphasizing prooxidative, proapoptotic, and microRNA interference actions, potentially contributing to safer, more selective, and more effective anticancer therapy .
  • Studies suggest that enoxacin can decrease cell invasiveness by suppressing V-ATPase subunits and the c-Jun N-terminal kinase signaling pathway .
  • Modifications to enoxacin have improved the induction of oxidative stress, cell cycle arrest, and the dysregulation of microRNA .
  • The use of enoxacin as a safe antibiotic with well-known pharmacokinetics and selectivity may enhance the development of anticancer treatment strategies .

One study showed that a derivative of Enoxacin exhibited significantly stronger inhibitory effects against non-small-cell lung cancer (NSCLC) compared to Enoxacin, both in cultured cells and in a xenograft mice model . It also increases reactive oxygen species (ROS) generation and DNA damage response (DDR) in a dose-dependent manner .

Mechanism of Action

Enoxacin-d8, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Enoxacin-d8

The primary uniqueness of this compound lies in its deuterium labeling. This modification allows for more precise tracking in pharmacokinetic studies without altering the compound’s biological activity. Additionally, the deuterium atoms can influence the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems .

Properties

Molecular Formula

C15H17FN4O3

Molecular Weight

328.37 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2

InChI Key

IDYZIJYBMGIQMJ-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H]

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Origin of Product

United States

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